N-(Pyrazin-2-YL)cyclopropanecarboxamide
Overview
Description
N-(Pyrazin-2-YL)cyclopropanecarboxamide, also known as N-PCCA, is a synthetic cyclopropane-containing carboxamide with a pyrazine ring. It is a unique cyclic molecule that has been studied for its potential applications in various scientific fields. N-PCCA has been found to have a wide range of uses in chemical synthesis, drug development, and biochemistry.
Scientific Research Applications
1. Anti-tubercular Agents
- Summary of Application : This compound has been used in the design and synthesis of anti-tubercular agents. Specifically, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Synthesis of N-(Pyridin-2-yl)-Benzamides
- Summary of Application : This compound has been used in the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks .
- Methods of Application : The Fe2Ni-BDC catalyst was used for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .
- Results or Outcomes : When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h . The catalyst can be reused without a substantial reduction in catalytic activity with 77% yield after six times of reuse .
3. Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
- Summary of Application : This compound has been used in the synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions .
- Methods of Application : The reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters was observed in this article .
- Results or Outcomes : The target pyrazine analogs were confirmed by NMR and mass spectrometry . The chemical shifts of 1 H NMR of all the synthesized compounds were calculated and compared with the experimental values .
4. Substituted N-(Pyrazin-2-yl)benzenesulfonamides
- Summary of Application : A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were prepared to investigate the effect of different linkers connecting pyrazine to benzene cores on antimicrobial activity .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
5. Anti-Infective Evaluation
- Summary of Application : A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were prepared to investigate the effect of different linkers connecting pyrazine to benzene cores on antimicrobial activity .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
6. In Silico Studies
properties
IUPAC Name |
N-pyrazin-2-ylcyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8(6-1-2-6)11-7-5-9-3-4-10-7/h3-6H,1-2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDFSLCTOYMPFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398747 | |
Record name | N-pyrazin-2-ylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrazin-2-YL)cyclopropanecarboxamide | |
CAS RN |
681250-02-2 | |
Record name | N-pyrazin-2-ylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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